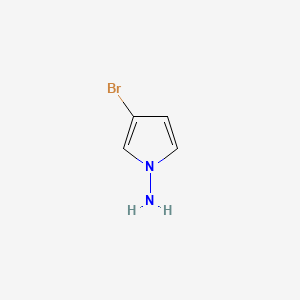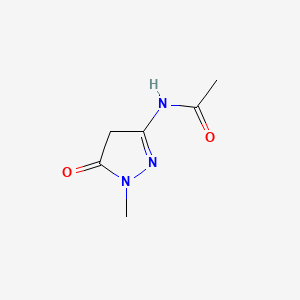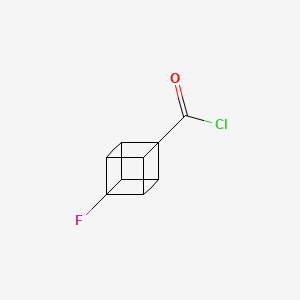
4-Fluorocubane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Fluorocubane-1-carbonyl chloride typically involves the O-alkylation of 1,4-cubanedicarboxylic acid with the corresponding monoalkyl sulfates . This method allows for the preparation of dialkyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1,4-dicarboxylates in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
4-Fluorocubane-1-carbonyl chloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include alkyl sulfates and other nucleophiles . The major products formed from these reactions are typically derivatives of the original compound, such as dialkyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1,4-dicarboxylates .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antiulcer agents due to their cytoprotective properties . Additionally, its unique structure makes it a subject of interest in the study of molecular geometry and reactivity.
Mechanism of Action
The mechanism of action of 4-Fluorocubane-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives have been shown to act as H2-receptor antagonists, which inhibit histamine-stimulated acid secretion in the stomach . This action is mediated through the binding of the compound to H2 receptors, blocking the effects of histamine and reducing acid secretion.
Comparison with Similar Compounds
4-Fluorocubane-1-carbonyl chloride can be compared to other similar compounds such as pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane (homocubane) and pentacyclo[5.3.0.0~2,4~.0~3,6~.0~5,8~]decane . These compounds share similar polycyclic structures but differ in the number of carbon atoms and the specific arrangement of their rings. The uniqueness of this compound lies in its fluorine substitution, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts.
Properties
CAS No. |
167496-69-7 |
|---|---|
Molecular Formula |
C9H6ClFO |
Molecular Weight |
184.594 |
IUPAC Name |
4-fluorocubane-1-carbonyl chloride |
InChI |
InChI=1S/C9H6ClFO/c10-7(12)8-1-4-2(8)6-3(8)5(1)9(4,6)11/h1-6H |
InChI Key |
MECCTHXHLLBSIF-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C45)F)C(=O)Cl |
Synonyms |
Pentacyclo[4.2.0.02,5.03,8.04,7]octanecarbonyl chloride, 4-fluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


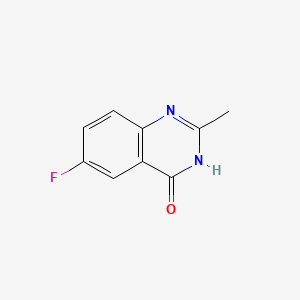

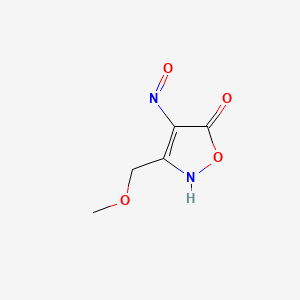
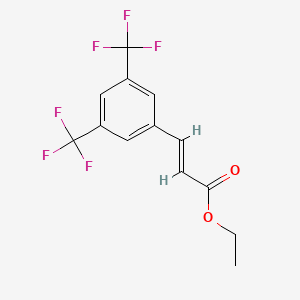
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B575367.png)
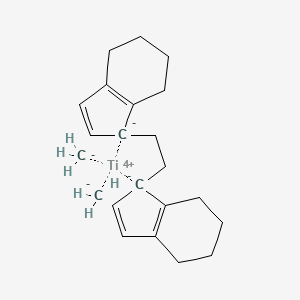
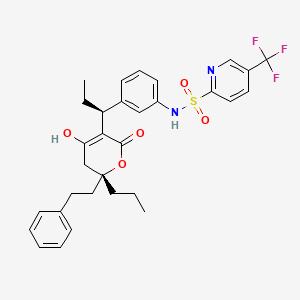
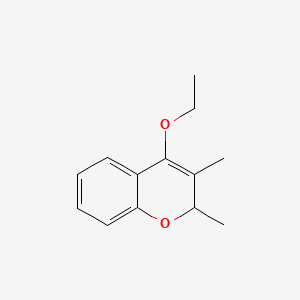
![rel-(1R,2S,4R,5S)-5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B575371.png)
